4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-2-4-13(5-3-11)15-17-14(19-18-15)10-12-6-8-16-9-7-12/h2-5,12,16H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIDOHYNMQBENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The subsequent step involves the alkylation of piperidine with the oxadiazole derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-{[3-(4-Carboxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine.
Reduction: 4-{[3-(4-Methylphenyl)-1,2,4-diaminopropyl]methyl}piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Potential
The compound has shown promise in several pharmacological areas:
- Antibacterial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial activities against various strains such as Salmonella typhi and Bacillus subtilis . The piperidine nucleus is often associated with anesthetic properties and has been explored for its potential in treating cocaine addiction and managing glucose levels .
- Enzyme Inhibition : Research indicates that derivatives of piperidine can serve as effective inhibitors for enzymes such as acetylcholinesterase (AChE) and urease . The oxadiazole moiety may enhance binding affinity to these enzymes, facilitating their inhibition.
- Cancer Chemotherapy : Compounds containing the oxadiazole structure have been evaluated for their anticancer properties due to their ability to interact with cellular targets involved in tumor growth .
Case Studies and Research Findings
Recent studies have synthesized a series of piperidine derivatives bearing oxadiazole moieties to evaluate their biological activities:
| Compound | Activity | IC50 Values |
|---|---|---|
| Compound A | Antibacterial against Salmonella typhi | 2.14 ± 0.003 µM |
| Compound B | AChE Inhibitor | 0.63 ± 0.001 µM |
| Compound C | Urease Inhibitor | Strong activity |
These findings highlight the potential of such compounds in drug development and therapeutic applications .
Mechanism of Action
The mechanism of action of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Oxadiazole :
- Electron-Withdrawing Groups : Compounds like V-0219 (trifluoromethylphenyl) and the fluorophenyl analogues () exhibit increased oxadiazole ring stability and enhanced binding to hydrophobic pockets due to electron-withdrawing substituents .
- Electron-Donating Groups : The target compound’s 4-methylphenyl group provides moderate lipophilicity, balancing solubility and membrane permeability, whereas JW74’s methoxyphenyl group introduces polarity via the methoxy group .
Piperidine Modifications: Morpholine Hybrids: V-0219’s morpholine substituent enhances solubility and hydrogen-bonding capacity, critical for its role as a GLP-1R PAM .
Biological Activity Correlation: Antidiabetic Agents: V-0219’s trifluoromethyl group and morpholine linkage are pivotal for GLP-1R modulation, demonstrating nanomolar potency in insulin secretion assays . Oncology Applications: JW74’s triazole-thioether bridge enables β-catenin inhibition, highlighting the importance of sulfur-based linkages in disrupting Wnt signaling .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | JW74 | V-0219 | Compound 49 |
|---|---|---|---|---|
| logP (Predicted) | 2.8–3.2 | 4.1 | 3.5 | 3.9 |
| Solubility (µg/mL) | ~20 (moderate) | <10 (low) | ~50 (high) | ~15 (moderate) |
| Metabolic Stability | Moderate (CYP3A4) | Low (CYP2D6) | High (CYP3A4) | Moderate (CYP2C9) |
Biological Activity
The compound 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is part of a class of heterocyclic compounds known for their diverse biological activities. The oxadiazole ring system has been extensively studied due to its potential in drug discovery, particularly for its anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and case studies that highlight its therapeutic potential.
The molecular formula for this compound is with a molecular weight of approximately 325.4 g/mol. The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.4 g/mol |
| Boiling Point | Predicted: 485.1 °C |
| Density | 1.175 g/cm³ |
| Purity | Typically >95% |
Anticancer Activity
Research indicates that derivatives of the oxadiazole ring exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tumor Growth : Compound derivatives have demonstrated cytotoxic effects against several human tumor cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others with IC50 values indicating potent activity .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies have reported moderate to high activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from the oxadiazole framework have shown effectiveness against Staphylococcus aureus and Enterobacter aerogenes .
Anti-inflammatory Effects
Oxadiazole derivatives have been noted for their anti-inflammatory activities:
- Inhibition of COX Enzymes : Some studies suggest that these compounds can inhibit cyclooxygenases (COX-1 and COX-2), which play critical roles in inflammation .
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxicity of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that certain derivatives had IC50 values as low as 2.76 µM against ovarian cancer cells, demonstrating significant selectivity and potency .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of the compound against clinical isolates. The results showed effective inhibition at concentrations comparable to established antibiotics, indicating potential for therapeutic use in treating infections .
Q & A
How can researchers optimize the synthetic yield of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine using statistical experimental design?
Basic Research Question
Methodological Answer:
Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters. A 2<sup>k</sup> factorial design can systematically evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Solvent | DCM | DMF |
| Reaction Time (h) | 6 | 12 |
Post-analysis (e.g., ANOVA) identifies significant factors. For instance, highlights the use of DoE to minimize experimental runs while capturing interactions between variables. Reaction optimization should also consider green chemistry principles (e.g., solvent selection) to enhance sustainability .
What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm the piperidine ring conformation, oxadiazole substitution pattern, and methylphenyl integration (e.g., aromatic proton signals at δ 7.2–7.5 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., C=N stretch at ~1600 cm<sup>-1</sup> for oxadiazole) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]<sup>+</sup> at m/z 328.2) .
How can computational methods predict the biological targets and binding affinity of this compound?
Advanced Research Question
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Docking scores and binding poses reveal potential inhibitory mechanisms .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales (e.g., RMSD plots to evaluate conformational changes) .
- Quantitative Structure-Activity Relationship (QSAR): Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
How should researchers address discrepancies in reported biological activities of structurally similar compounds?
Advanced Research Question
Methodological Answer:
Contradictions often arise from variations in:
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations. Standardize protocols using guidelines like OECD TG 455 .
- Compound Purity: Impurities (>5%) may skew results. Validate purity via HPLC and elemental analysis .
- Structural Nuances: Subtle modifications (e.g., para- vs. meta-substituted phenyl groups) alter pharmacodynamics. Compare analogs using 3D pharmacophore mapping .
What strategies enhance the selectivity of this compound for specific biological targets?
Advanced Research Question
Methodological Answer:
- Piperidine Ring Modifications: Introduce substituents (e.g., hydroxyl or methyl groups) to modulate steric and electronic effects. shows that 4-piperidone derivatives improve receptor affinity .
- Oxadiazole Bioisosteres: Replace the oxadiazole with triazole or thiadiazole to fine-tune lipophilicity and hydrogen-bonding capacity .
- Protease Profiling: Screen against panels of related enzymes (e.g., kinases) to identify off-target effects. Use selectivity indices (IC50 ratios) to prioritize leads .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Emergency Procedures:
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing .
- Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
How can structure-activity relationship (SAR) studies focus on the oxadiazole moiety improve pharmacological properties?
Advanced Research Question
Methodological Answer:
Design analogs with systematic modifications:
Validate using in vitro assays (e.g., IC50 determination) and ADMET predictions (e.g., hepatic clearance via CYP450 isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
